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Abstract

JNJ-64264681 is an orally bioavailable, potent, and selective second-generation Bruton's
tyrosine kinase (BTK) inhibitor.[1][2][3] It functions as an irreversible, covalent antagonist of
BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling
pathway.[1][2][3] By targeting BTK, JNJ-64264681 effectively modulates B-cell activation and
proliferation, demonstrating significant therapeutic potential in the treatment of B-cell
malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive
overview of the mechanism of action of INJ-64264681, supported by quantitative data from
preclinical and clinical studies, detailed experimental protocols, and visual representations of
key pathways and workflows.

Core Mechanism of Action: Irreversible BTK
Inhibition

JNJ-64264681 exerts its therapeutic effect through the specific and covalent inhibition of
Bruton's tyrosine kinase (BTK). BTK is a member of the Tec family of kinases and a crucial
downstream signaling molecule of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK

is activated and subsequently phosphorylates downstream substrates, leading to the activation
of transcription factors that govern B-cell proliferation, differentiation, and survival.[1]
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JNJ-64264681 covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-
binding domain of BTK.[4] This irreversible binding permanently inactivates the kinase, thereby
blocking the downstream signaling cascade.[1] The inhibition of BTK by JNJ-64264681
prevents the activation of pathways crucial for the growth of malignant B-cells that exhibit
overexpression of BTK.[1]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of
intervention by JNJ-64264681.
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Figure 1: JNJ-64264681 Inhibition of the BCR Signaling Pathway.

Potency and Selectivity

JNJ-64264681 is a highly potent and selective inhibitor of BTK. Its potency as an irreversible
inhibitor is best characterized by the second-order rate constant (kinact/Kl).[5]

Quantitative Potency and Selectivity Data
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Parameter Value Assay

BTK Inhibition

kinact/Kl Data not publicly available Biochemical Assay

IC50 (Biochemical) Data not publicly available IMAP / LanthaScreen

IC50 (Cellular) Data not publicly available Cellular BTK Inhibition Assay
Kinome Selectivity Exceptionally selective KINOMEscan Profiling
Off-target kinases inhibited Specific data not publicly

>50% at 1 puM available KINOMEscan

Note: Specific quantitative values for potency and a detailed kinome scan profile are not yet
publicly available in the reviewed literature. The available information emphasizes the high
potency and exceptional selectivity of JNJ-64264681.

Preclinical Efficacy

JNJ-64264681 has demonstrated significant oral efficacy in preclinical models of both B-cell
malignancies and autoimmune diseases.[2]

Oncology: Diffuse Large B-Cell Lymphoma (DLBCL)
Xenograft Model

In preclinical xenograft models of DLBCL, oral administration of INJ-64264681 resulted in
significant tumor growth inhibition.

Animal Model Dosing Efficacy Outcome

) ) B ) ) Quantitative tumor growth
DLBCL Patient-Derived Specific dosing regimen not o )
) ) inhibition data not publicly
Xenograft (PDX) publicly available )
available

Autoimmune Disease: Rat Collagen-Induced Arthritis
(CIA) Model
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JNJ-64264681 has shown robust efficacy in a rat model of collagen-induced arthritis, a model

for human rheumatoid arthritis.

Animal Model Dosing Efficacy Outcome

Quantitative reduction in

Rat Collagen-Induced Arthritis Specific dosing regimen not arthritis scores and joint

(CIA) publicly available inflammation not publicly

available

Clinical Pharmacokinetics and Pharmacodynamics

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of JNJ-64264681 in healthy volunteers.
[6] The study involved single ascending dose (SAD) and multiple ascending dose (MAD)
cohorts.[6]

pi Kinetic F

Value

Parameter

Study Cohort

Mean Terminal Half-life (t1/2)

1.6 - 13.2 hours

SAD Cohorts

Time to Steady State

By day 2

MAD Cohorts

Preclinical Half-life (rats and

dogs)

< 2 hours

Preclinical studies[1]

Pharmacodynamics: BTK Occupancy

The pharmacodynamic effect of INJ-64264681 was assessed by measuring the occupancy of

BTK in peripheral blood mononuclear cells (PBMCs).

Dose (Single Oral
Administration)

Time Point

Mean BTK Occupancy

200 mg

4 hours (peak)

>90%][6]

400 mg

4 hours (peak)

>90%][6]
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Experimental Protocols
Biochemical BTK Inhibition Assays

IMAP (Immobilized Metal Affinity-based Phosphorescence) Assay: This assay was utilized
for the determination of the half-maximal inhibitory concentration (IC50) at a fixed time point.
The assay measures the phosphorylation of a substrate peptide by BTK. The binding of the
phosphorylated substrate to the IMAP beads results in a fluorescence signal, which is
guenched in the presence of an inhibitor.

LanthaScreen™ Kinase Assay: This time-resolved fluorescence resonance energy transfer
(TR-FRET) assay was used to determine the binding kinetics of JINJ-64264681 to BTK. The
assay measures the binding of a fluorescently labeled antibody to a phosphorylated
substrate. Inhibition of BTK by JNJ-64264681 prevents substrate phosphorylation, leading to
a decrease in the FRET signal. The rate of this decrease is used to calculate the second-
order rate constant (kinact/Kl).

Kinome Selectivity Profiling

KINOMEscan™: The selectivity of INJ-64264681 was assessed against a panel of human
kinases using the KINOMEscan™ platform. This method is based on a competition binding
assay where the test compound is incubated with a DNA-tagged kinase and an immobilized,
active-site directed ligand. The amount of kinase bound to the solid support is measured by
quantitative PCR of the DNA tag. A reduction in the amount of bound kinase in the presence
of the test compound indicates inhibition.

In Vivo Efficacy Models

Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model: Patient-derived DLBCL cells are
implanted subcutaneously into immunocompromised mice. Once tumors are established,
mice are treated with INJ-64264681 or vehicle control. Tumor volume is measured regularly
to assess the anti-tumor efficacy.

Rat Collagen-Induced Arthritis (CIA) Model: Arthritis is induced in rats by immunization with
type 1l collagen emulsified in Freund's adjuvant. After the onset of arthritis, rats are treated

with INJ-64264681 or vehicle control. The severity of arthritis is assessed by scoring paw

swelling and inflammation.
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Clinical BTK Occupancy Assay

« Irreversible BTK Occupancy Assay: Whole blood samples are collected from subjects at
various time points after dosing. Peripheral blood mononuclear cells (PBMCs) are isolated,
and the level of unoccupied BTK is measured. This is typically done using a probe that binds
to the active site of BTK. The percentage of BTK occupancy is then calculated by comparing
the amount of unoccupied BTK in treated samples to that in pre-dose or vehicle-treated

samples.

Experimental and Logical Workflows
Drug Discovery and Preclinical Evaluation Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Discovery & Optimization

( Lead Identification )

Structure-Activity
Relationship (SAR)

Lead Optimization for
Potency & Selectivity
In Vitro Characterization

Biochemical Assays
(IMAP, LanthaScreen)

Cellular Assays
(BTK Inhibition)
Kinome Selectivity
(KINOMEscan)

In Vivo Evaluation

Pharmacokinetic Studies
(Rat, Dog)
Efficacy Studies Efficacy Studies
(DLBCL Xenograft) (Rat CIA Model)

Click to download full resolution via product page

Figure 2: Preclinical Discovery and Evaluation Workflow for JNJ-64264681.
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Phase 1 Clinical Trial Workflow
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Figure 3: Workflow of the Phase 1 First-in-Human Clinical Trial of INJ-64264681.

Conclusion

JNJ-64264681 is a potent, selective, and irreversible covalent inhibitor of Bruton's tyrosine
kinase. Its mechanism of action, centered on the disruption of the B-cell receptor signaling
pathway, has been well-characterized through a series of preclinical and clinical investigations.
The compound has demonstrated significant efficacy in models of B-cell malignancies and
autoimmune disorders. The favorable pharmacokinetic and pharmacodynamic profile,
particularly the sustained BTK occupancy observed in clinical trials, supports its ongoing
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development as a promising therapeutic agent for relevant patient populations. Further
disclosure of detailed quantitative potency, selectivity, and preclinical efficacy data will provide
a more complete understanding of its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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